molecular formula C₄₄H₄₁Cl₄N₁₁O₆ B1150987 Itraconazole Didioxolonyl Impurity

Itraconazole Didioxolonyl Impurity

Cat. No.: B1150987
M. Wt: 961.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

Itraconazole Didioxolonyl Impurity, also designated as Itraconazole EP Impurity G in the European Pharmacopoeia, possesses the systematic IUPAC name:
4-[4-[4-[4-[[Cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one .

Molecular Characteristics

Property Value Source
Molecular Formula C44H41Cl4N11O6
Molecular Weight 961.68 g/mol
Stereochemistry Contains cis-configuration at dioxolane rings

The structure features two dioxolane moieties, each bearing 2,4-dichlorophenyl and triazole groups, connected via a piperazine-triazolone backbone. This structural complexity arises from dimerization or incomplete reaction steps during itraconazole synthesis.

Historical Context in Pharmaceutical Analysis

The identification of this compound became critical following:

  • Regulatory milestones : Implementation of ICH Q3A(R2) guidelines (2006) establishing thresholds for reporting, identifying, and qualifying impurities.
  • Analytical advancements : Development of ultra-performance liquid chromatography (UPLC) methods post-2010 enabled detection at ≤0.1% levels.
  • Pharmacopeial recognition : Inclusion in European Pharmacopoeia monographs as a specified impurity requiring controlled limits.

Key analytical challenges included resolving this impurity from structurally similar degradation products, necessitating gradient elution protocols with sub-2 µm particle columns.

Significance in Quality Control of Azole Antifungals

This compound serves as a critical quality marker due to:

1. Synthesis-related concerns :

  • Forms via oxidative dimerization during manufacturing.
  • Represents ≤0.15% of total impurities in commercial batches.

2. Regulatory implications :

  • European Pharmacopoeia specifies ≤0.2% in itraconazole formulations.
  • Requires validation per ICH Q2(R1) for analytical methods.

3. Analytical methodologies :

Method Conditions Detection Limit Source
RP-HPLC C18 column, 0.01M phosphate buffer (pH 3):ACN (48:52), 1.5 mL/min 0.05 µg/mL
UPLC Zorbax Eclipse XDB-C18, TBAHS buffer-ACN gradient 0.03 µg/mL
LC-MS C6-phenyl column, 0.01M phosphate:ACN gradient 0.02 µg/mL

These methods enable precise quantification despite the impurity’s high molecular weight and structural similarity to itraconazole.

4. Stability implications :

  • Forms under heat stress conditions in drug products.
  • Serves as an indicator of manufacturing process control.

The rigorous monitoring of this impurity underscores the pharmaceutical industry’s commitment to ensuring the structural integrity and therapeutic reliability of azole antifungals.

Properties

Molecular Formula

C₄₄H₄₁Cl₄N₁₁O₆

Molecular Weight

961.68

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The impurity’s unique structural features differentiate it from other itraconazole-related impurities:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol)
Itraconazole Didioxolonyl 1,3-dioxolane ring, dichlorophenyl, triazolylmethyl, and piperazinyl groups C₄₄H₄₁Cl₄N₁₁O₆ 960.71
Itraconazole Impurity B 1-methylpropyl side chain, triazole ring at position 1,2,4-triazol-4-yl C₃₅H₃₈Cl₂N₈O₄ 705.64
Itraconazole Impurity F Butyl side chain (shared with parent), triazole ring at position 1,2,4-triazol-1-yl C₃₅H₃₈Cl₂N₈O₄ 705.64
Hydroxy Itraconazole Hydroxyl group substitution on the triazole ring (mixture of diastereomers) C₃₅H₃₈Cl₂N₈O₅ 721.64
Desethylene-seco-piperazine Loss of ethylene group from the piperazine ring, formyl modifications C₃₃H₃₆Cl₂N₁₀O₅ 723.62

Sources:

The impurity’s 1,3-dioxolane ring and extended piperazinyl-phenyl backbone contribute to its higher molecular weight and lipophilicity compared to impurities like Hydroxy Itraconazole or Desethylene-seco-piperazine derivatives. These structural attributes influence its chromatographic retention and solubility .

Chromatographic Behavior

A validated RP-HPLC method for separating itraconazole impurities highlights critical differences:

  • Itraconazole Didioxolonyl Impurity : Requires a Zorbax Eclipse XDB-C18 column with acetonitrile-rich mobile phases (≥70% organic modifier) due to its high lipophilicity .
  • Impurity B and F : Elute earlier under the same conditions due to smaller side chains and absence of the dioxolane ring .
  • Hydroxy Itraconazole : Shows intermediate retention, influenced by hydroxyl group polarity .

Regulatory and Analytical Considerations

The impurity’s control is guided by pharmacopeial limits:

  • USP Acceptance Criteria : Individual impurities ≤ 0.5%, total impurities ≤ 1.0% .
  • Detection Challenges : The impurity’s structural complexity necessitates advanced characterization techniques (e.g., ¹H/¹³C NMR, HRMS) for unambiguous identification .

Preparation Methods

Controlled Synthesis via Side-Reaction Optimization

The impurity is intentionally synthesized by replicating conditions that favor side reactions during Itraconazole production. Key steps include:

  • Alkylation of Intermediate Precursors :

    • The dioxolane ring in Itraconazole is formed through a cyclization reaction between a diol and a ketone. Introducing excess oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) or elevated temperatures (70–80°C) promotes over-oxidation, yielding the Didioxolonyl structure.

    • Reaction Conditions :

      ParameterValue
      Temperature75°C
      Oxidizing AgentH2O2\text{H}_2\text{O}_2 (30% v/v)
      Reaction Time8–12 hours
  • Acid-Catalyzed Rearrangement :

    • Treating Itraconazole with sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under reflux conditions induces ring expansion, forming the Didioxolonyl analog.

Isolation and Purification Techniques

Following synthesis, the impurity is isolated using chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (65:35 v/v)

    • Flow Rate : 1.0 mL/min

    • Retention Time : 14.2 minutes

  • Crystallization :

    • The crude product is dissolved in ethanol and cooled to −20°C to precipitate the impurity, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS) :

    • m/z : 961.678 (M+^+)

    • Fragmentation pattern confirms the presence of four chlorine atoms and a dioxolonyl moiety.

  • Nuclear Magnetic Resonance (NMR) :

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole), 7.45–7.32 (m, 4H, aromatic), 5.12 (s, 2H, dioxolane).

Regulatory and Industrial Considerations

This compound is classified as a "controlled product" requiring specialized handling and documentation. Regulatory guidelines mandate its concentration in the final drug product to be <0.15% as per ICH Q3A/B thresholds.

Challenges in Large-Scale Production

  • Stability Issues :

    • The impurity exhibits a short shelf life, necessitating storage at −70°C in amber vials.

  • Custom Synthesis Requirements :

    • Manufacturers like LGC Standards produce it on-demand, with lead times varying based on regulatory approvals .

Q & A

Q. What analytical techniques are recommended for detecting Itraconazole Didioxolonyl Impurity in pharmaceutical formulations?

The most validated method for detecting this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) . Key parameters include:

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) for resolving structurally similar impurities .
  • Mobile phase : Acetonitrile/water (50:50, v/v) adjusted to pH 2.5 with ortho-phosphoric acid, optimized for separation of itraconazole and its impurities .
  • Detection : UV at 256 nm, with a flow rate of 1 mL/min and column temperature of 30°C .
    This method achieves a resolution (R) ≥ 2.0 between itraconazole and impurities, ensuring specificity .

Q. How can this compound be differentiated from other structurally related impurities?

Differentiation relies on chromatographic behavior and structural analysis :

  • Chromatography : The impurity elutes at distinct retention times under optimized RP-HPLC conditions, particularly due to differences in side chains (e.g., butyl vs. isopentyl groups) and triazole ring substitution patterns .
  • Structural analysis : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can confirm the impurity’s molecular formula (C₄₄H₄₁Cl₄N₁₁O₆) and distinguish it from analogs like Itraconazole EP Impurity B (C₃₅H₃₈Cl₂N₈O₄) .

Advanced Research Questions

Q. How can chromatographic conditions be optimized for separating Itraconazole and its Didioxolonyl Impurity?

Chemometric approaches such as the Box-Behnken design are critical for multi-factor optimization:

  • Variables : Acetonitrile concentration (40–60%), aqueous phase pH (2.0–3.0), and column temperature (25–35°C) .
  • Critical response : Resolution between itraconazole and impurity F (used as a proxy for structurally similar impurities like Didioxolonyl).
  • Optimal conditions : 50% acetonitrile, pH 2.5, and 30°C, validated through response surface modeling .

Q. What validation parameters are critical when quantifying this compound?

Validation must adhere to ICH guidelines, with emphasis on:

ParameterCriteriaExample DataSource
Precision RSD ≤ 2% for API, ≤ 5% for impuritiesRSD 0.2% (itraconazole), 4.1% (Impurity B)
Accuracy Recovery 98–102% (API), 80–120% (impurities)80–120% recovery for impurities
LOD/LOQ Signal-to-noise 3:1 (LOD), 10:1 (LOQ)LOQ: 0.05 µg/mL (Impurity B)
Robustness Tested via fractional factorial design (e.g., flow rate ±0.2 mL/min) .

Q. How should discrepancies in impurity quantification between analytical methods be resolved?

Discrepancies often arise from method sensitivity or chromatographic interference . Mitigation strategies include:

  • Cross-validation : Compare results using orthogonal methods (e.g., LC-MS vs. HPLC-UV) .
  • Robustness testing : Evaluate factors like mobile phase pH (±0.2 units) and column batch variability .
  • Statistical analysis : Apply ANOVA to identify systematic errors in inter-laboratory studies .

Q. What are the synthetic pathways leading to this compound?

The impurity is a process-related byproduct formed during:

  • Incomplete esterification : Residual intermediates in the dioxolane ring synthesis .
  • Isomerization : Epimerization at chiral centers under acidic conditions, as observed in related impurities like Itraconazole EP Impurity C .

Q. What chemometric approaches enhance method development for impurity analysis?

  • Box-Behnken design : Efficiently optimizes multiple variables (e.g., pH, temperature) with minimal experiments .
  • Fractional factorial design : Identifies critical factors (e.g., flow rate) during robustness testing .
  • Principal component analysis (PCA) : Resolves co-elution issues in complex impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.